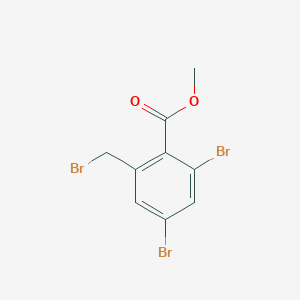
Methyl 2,4-Dibromo-6-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-Dibromo-6-(bromomethyl)benzoate is a brominated aromatic ester with the molecular formula C8H6Br3O2. This compound is characterized by the presence of bromine atoms at the 2, 4, and 6 positions of the benzene ring, as well as a bromomethyl group at the 6 position and a methoxy group (ester) at the carboxyl group.
Synthetic Routes and Reaction Conditions:
Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction typically occurs at room temperature and under an inert atmosphere to prevent unwanted side reactions.
Bromination of Methyl 2,4-Dibromobenzoate: Another method involves the bromination of methyl 2,4-dibromobenzoate using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is usually carried out at low temperatures to control the degree of bromination.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Substituted benzoates, aminobenzoates.
Scientific Research Applications
Chemistry: Methyl 2,4-Dibromo-6-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of brominated compounds on cellular processes and enzyme activities. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is employed in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2,4-Dibromo-6-(bromomethyl)benzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,4-Dibromobenzoate: Lacks the bromomethyl group.
Methyl 2,4,6-Tribromobenzoate: Has an additional bromine atom at the 6 position.
Methyl 2,4-Dibromo-6-methoxybenzoate: Has a methoxy group instead of a bromomethyl group.
Uniqueness: Methyl 2,4-Dibromo-6-(bromomethyl)benzoate is unique due to the presence of both bromomethyl and methoxy groups, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7Br3O2 |
|---|---|
Molecular Weight |
386.86 g/mol |
IUPAC Name |
methyl 2,4-dibromo-6-(bromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)8-5(4-10)2-6(11)3-7(8)12/h2-3H,4H2,1H3 |
InChI Key |
VEOHYIANXHGNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


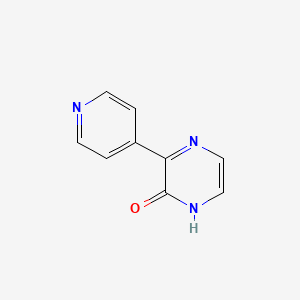
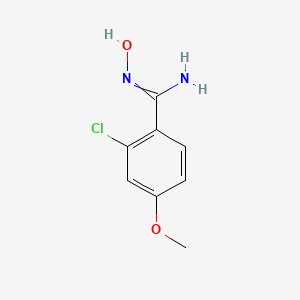
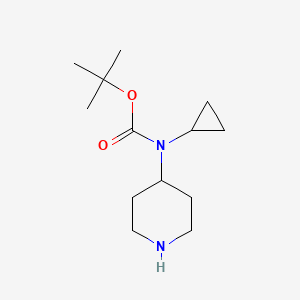
![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
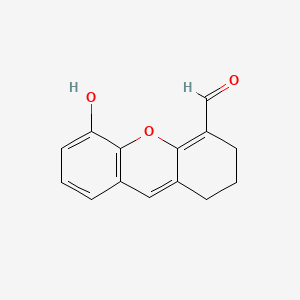
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
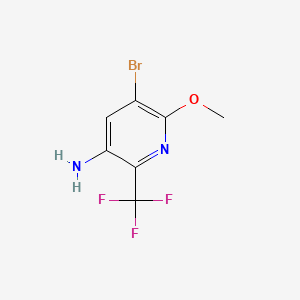
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
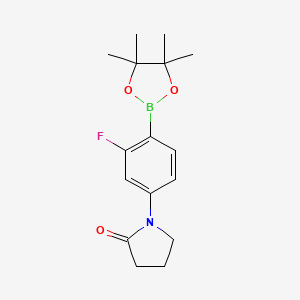
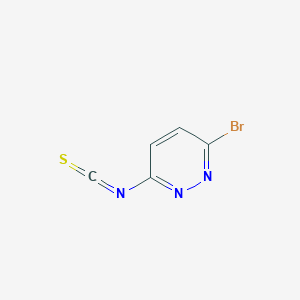
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
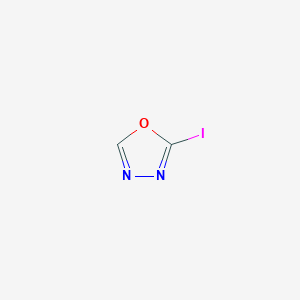
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
